molecular formula C10H11BrF2O B3112164 1-(4-Bromobutoxy)-2,3-difluorobenzene CAS No. 188174-58-5

1-(4-Bromobutoxy)-2,3-difluorobenzene

Cat. No.: B3112164
CAS No.: 188174-58-5
M. Wt: 265.09 g/mol
InChI Key: DHSKTQJRRGHRAV-UHFFFAOYSA-N
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Description

1-(4-Bromobutoxy)-2,3-difluorobenzene is an organic compound with the molecular formula C10H11BrF2O It is a derivative of benzene, where the benzene ring is substituted with a 4-bromobutoxy group and two fluorine atoms at the 2 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromobutoxy)-2,3-difluorobenzene typically involves the following steps:

    Starting Materials: The synthesis begins with 2,3-difluorophenol and 1,4-dibromobutane.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF).

    Procedure: The 2,3-difluorophenol is reacted with 1,4-dibromobutane under reflux conditions to form the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromobutoxy)-2,3-difluorobenzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the bromobutoxy group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like DMF.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic Substitution: Products include azido or thiol-substituted derivatives.

    Oxidation: Products include carboxylic acids or ketones.

    Reduction: Products include alcohols or alkanes.

Scientific Research Applications

1-(4-Bromobutoxy)-2,3-difluorobenzene has several scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science:

    Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals.

    Biological Studies: Used in studies to understand its interactions with biological molecules.

Mechanism of Action

The mechanism of action of 1-(4-Bromobutoxy)-2,3-difluorobenzene depends on the specific reactions it undergoes. For example:

    Nucleophilic Substitution: The bromine atom is replaced by a nucleophile, forming a new bond with the nucleophile.

    Oxidation: The compound undergoes oxidation to form new functional groups, which can interact with other molecules.

    Reduction: The compound is reduced to form simpler molecules, which can participate in further reactions.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Bromobutoxy)-4-fluorobenzene: Similar structure but with only one fluorine atom.

    1-(4-Bromobutoxy)benzene: Lacks the fluorine atoms.

    1-(4-Bromobutoxy)-3,5-difluorobenzene: Fluorine atoms at different positions.

Uniqueness

1-(4-Bromobutoxy)-2,3-difluorobenzene is unique due to the specific positioning of the fluorine atoms, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications in organic synthesis and materials science.

Properties

IUPAC Name

1-(4-bromobutoxy)-2,3-difluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrF2O/c11-6-1-2-7-14-9-5-3-4-8(12)10(9)13/h3-5H,1-2,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHSKTQJRRGHRAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)OCCCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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